molecular formula C10H13Cl2N B1422996 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1315367-39-5

6-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B1422996
CAS No.: 1315367-39-5
M. Wt: 218.12 g/mol
InChI Key: CAFJIVNYEONGSY-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1315367-39-5 . It has a molecular weight of 218.13 and is typically in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C10H12ClN.ClH/c1-7-5-9(11)6-8-3-2-4-12-10(7)8;/h5-6,12H,2-4H2,1H3;1H .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on similar tetrahydroquinoline derivatives highlights the compound's significance in chemical synthesis and structural analysis. For instance, studies have demonstrated the effective resolution of racemic tetrahydroquinoline derivatives, emphasizing techniques like recrystallization for enriching enantiomeric mixtures (Bálint et al., 2000). Furthermore, crystal structure and Hirshfeld surface analysis of related hydrochloride salts provide insights into their molecular configurations and potential for forming stable crystalline forms, which is crucial for pharmaceutical applications (Ullah & Stoeckli-Evans, 2021).

Antisecretory Activity

While direct studies on "6-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride" were not identified, research on closely related compounds like "3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide hydrochloride" has demonstrated significant gastric antisecretory activity in animal models. This suggests the potential pharmacological relevance of similar tetrahydroquinoline derivatives in gastrointestinal research (Beattie et al., 1979).

Material Science and Analytical Techniques

Tetrahydroquinoline derivatives have also been explored in material science and analytical chemistry. X-ray powder diffraction data of related compounds underscore their utility in determining crystalline structures and understanding molecular arrangements, which is essential for the development of novel materials and drugs (Pinilla et al., 2012).

Biological Activity and Pharmacological Potential

Syntheses of tetrahydroquinoline derivatives and their evaluation for biological activities, such as antifungal and adrenergic blocking effects, highlight the broad pharmacological potential of these compounds. This demonstrates the importance of "this compound" and similar molecules in developing new therapeutic agents (Aghekyan et al., 2017), (Bohórquez et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c1-7-5-9(11)6-8-3-2-4-12-10(7)8;/h5-6,12H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFJIVNYEONGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NCCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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